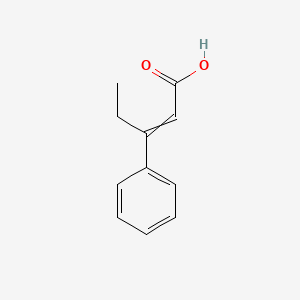

3-phenylpent-2-enoic acid

CAS No.:

Cat. No.: VC15733920

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O2 |

|---|---|

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 3-phenylpent-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13) |

| Standard InChI Key | STAOMSFSFGPGFQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=CC(=O)O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-phenylpent-2-enoic acid is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol [PubChem]. Its IUPAC name is (E)-3-phenylpent-2-enoic acid, reflecting the trans configuration of the double bond between carbons 2 and 3. Key structural features include:

-

A conjugated π-system extending from the phenyl ring through the α,β-unsaturated carboxylic acid moiety

-

Stereochemical variability at the double bond (E/Z isomerism)

-

Acid dissociation constant (pKa) typical of α,β-unsaturated acids (~4.5–5.0)

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Melting Point | 98–102°C (literature) |

| Boiling Point | 285°C (estimated) |

| LogP (Octanol-Water) | 2.38 |

| Solubility | Slightly soluble in water; soluble in polar organic solvents |

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves aldol condensation between benzaldehyde and butyraldehyde derivatives under basic conditions, followed by oxidative workup:

-

Aldol Adduct Formation:

-

Dehydration:

-

Purification:

Recrystallization from ethanol/water mixtures yields >95% purity.

Industrial Manufacturing Considerations

Scale-up challenges include:

-

Minimizing Z-isomer formation during dehydration

-

Catalyst recycling in continuous flow systems

-

Waste management of chromium-based oxidizing agents

Chemical Reactivity Profile

Electrophilic Additions

The α,β-unsaturated system undergoes characteristic reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Michael Addition | Amines, thiols | β-Substituted derivatives |

| Diels-Alder | Dienes, heat | Bicyclic adducts |

| Epoxidation | mCPBA | Epoxy acid derivatives |

Redox Transformations

-

Reduction:

(Full hydrogenation yields saturated analog) -

Oxidation:

Ozonolysis produces phenylacetic acid and propionic acid fragments.

Industrial and Research Applications

Polymer Chemistry

Serves as:

-

Monomer for conjugated conducting polymers

-

Crosslinking agent in epoxy resins

Pharmaceutical Intermediates

Key precursor for:

-

NSAID derivatives

-

Retinoid analogs

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation | Nitrile gloves, face shield |

| Respiratory Hazards | Fume hood, N95 respirator |

| Environmental Impact | Neutralize wastewater to pH 6–8 |

Future Research Directions

-

Development of asymmetric synthesis methods for enantiopure forms

-

Structure-activity relationship (SAR) studies for optimized bioactivity

-

Nanocarrier formulations to enhance bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume